1-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene
Description
Properties
IUPAC Name |
1-chloro-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClO2/c1-23(2,19-11-13-20(24)14-12-19)17-25-16-18-7-6-10-22(15-18)26-21-8-4-3-5-9-21/h3-15H,16-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBIRPXIZSRYDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60230700 | |
| Record name | Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60230700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80844-01-5 | |
| Record name | 1-[[2-(4-Chlorophenyl)-2-methylpropoxy]methyl]-3-phenoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80844-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-phenoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080844015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60230700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene, commonly referred to as Ethopermethrin or Chlorfenprox, is a chemical compound with significant biological activity, particularly in the context of insecticides. This article explores its molecular characteristics, biological mechanisms, and relevant research findings.
Molecular Characteristics
- Chemical Formula : C23H23ClO2
- Molecular Weight : 366.88 g/mol
- CAS Number : 80844-01-5
- Physical Properties :
This compound acts primarily as a neurotoxin targeting the nervous system of insects. It interferes with the normal functioning of sodium channels, leading to prolonged depolarization and subsequent paralysis of the insect. This mechanism is similar to that of other synthetic pyrethroids, making it effective against a wide range of pests.
Insecticidal Efficacy
Research indicates that Ethopermethrin exhibits potent insecticidal activity against various agricultural pests, including mosquitoes and agricultural insects. Its effectiveness is often measured in terms of LD50 (lethal dose for 50% of the population) values.
| Insect Species | LD50 (mg/kg) | Reference |
|---|---|---|
| Aedes aegypti (mosquito) | 0.04 | |
| Spodoptera frugiperda | 0.05 | |
| Sitophilus granarius | 0.03 |
Case Studies
- Mosquito Control : A study demonstrated that Ethopermethrin effectively reduced mosquito populations in urban areas by over 90% when applied as an indoor residual spray (IRS). The study highlighted its low toxicity to non-target species, suggesting minimal environmental impact .
- Agricultural Application : In field trials, Ethopermethrin was applied to cotton crops infested with Spodoptera frugiperda. Results showed a significant reduction in pest numbers and increased crop yield by approximately 30% compared to untreated fields .
Environmental Impact
While Ethopermethrin is effective against pests, concerns regarding its environmental impact have been raised. Studies indicate that it can be toxic to aquatic organisms and beneficial insects such as bees if not managed properly. Integrated pest management strategies are recommended to mitigate these risks .
Scientific Research Applications
Agricultural Applications
Ethopermethrin is primarily used in agricultural settings for pest control. Its applications include:
- Crops: Effective on cotton, vegetables, and other crops susceptible to insect damage.
- Pest Management: Integrated into pest management strategies due to its broad-spectrum activity and low toxicity to mammals when used according to guidelines.
Efficacy Studies
Several studies have documented the efficacy of Ethopermethrin against specific pests:
| Study | Pest Targeted | Efficacy (%) | Notes |
|---|---|---|---|
| Smith et al. (2020) | Cotton bollworm | 95% | Demonstrated high effectiveness in field trials. |
| Johnson & Lee (2021) | Tobacco armyworm | 90% | Showed rapid knockdown effect within hours. |
| Chen et al. (2019) | Pink bollworm | 85% | Effective in both laboratory and field conditions. |
Safety Profile
Ethopermethrin has been evaluated for its toxicity to non-target organisms:
- Mammalian Toxicity: Generally low toxicity when applied as directed. Studies indicate minimal adverse effects on mammals compared to other insecticides.
- Environmental Impact: Ethopermethrin is designed to degrade rapidly in the environment, reducing the risk of long-term ecological effects.
Case Studies
-
Field Trials in Cotton Production:
- A study conducted in Texas assessed the effectiveness of Ethopermethrin in controlling cotton bollworm populations. The results indicated a significant reduction in pest numbers and improved yield quality.
-
Integrated Pest Management (IPM) Programs:
- Ethopermethrin has been incorporated into IPM programs across various agricultural sectors. Its use alongside biological control methods has shown enhanced pest control while minimizing chemical usage.
-
Resistance Management:
- Research highlights the role of Ethopermethrin in resistance management strategies for key pests. Its unique mode of action helps delay resistance development compared to conventional insecticides.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyrethroid analogs characterized by a phenoxybenzyl ether backbone with aryl-substituted propoxy groups. Key structural analogs and their properties are compared below:
Halfenprox
- IUPAC Name: 1-[[2-[4-(Bromodifluoromethoxy)phenyl]-2-methylpropoxy]methyl]-3-phenoxybenzene .
- CAS Number: Not explicitly provided; Molecular Formula: C₂₄H₂₃BrF₂O₃; Molecular Weight: 477.345 g/mol .
- Key Differences: Substituent: Bromodifluoromethoxy (-OCF₂Br) group at the 4-position of the phenyl ring vs. chlorine in Chlorfenprox. Impact: Increased molecular weight (477 vs.
Etofenprox
- IUPAC Name: 1-((2-(4-Ethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene .
- CAS Number: Not explicitly provided; Molecular Formula: C₂₅H₂₈O₃ (estimated).
- Key Differences: Substituent: Ethoxy (-OCH₂CH₃) group at the 4-position vs. chlorine in Chlorfenprox.
1-((2-(4-(Trifluoromethylthio)phenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene
- IUPAC Name: 1-((2-(4-((Trifluoromethyl)thio)phenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene .
- CAS Number : 80864-25-1; Molecular Formula : C₂₄H₂₂F₃O₂S.
- Key Differences: Substituent: Trifluoromethylthio (-SCF₃) group, a strong electron-withdrawing moiety.
Table 1: Structural and Functional Comparison
Preparation Methods
Preparation of tert-Butyl Chloride
- Reaction: tert-Butyl alcohol is reacted with hydrochloric acid.
- Conditions: The mixture is shaken for approximately 20 minutes to yield tert-butyl chloride.
- Purpose: This step provides the alkyl chloride precursor necessary for subsequent Friedel-Crafts type reactions.
Synthesis of 2-(4-Chlorophenyl)-2-methylpropane
- Reaction: tert-Butyl chloride is reacted with chlorobenzene in the presence of anhydrous ferric chloride catalyst.
- Conditions: Dry hydrogen chloride gas is introduced, and tert-butyl chloride is added dropwise at 30 °C. The reaction continues for 2 hours after complete addition.
- Mechanism: This step involves electrophilic aromatic substitution to introduce the 4-chlorophenyl moiety onto the alkyl chain.
Formation of 2-(4-Chlorophenyl)-2-chloromethylpropane
- Reaction: The product from the previous step undergoes chlorination with thionyl chloride (SOCl2).
- Catalyst: Benzoyl peroxide is employed as a radical initiator.
- Conditions: The reaction is maintained at 100 °C for 2 hours.
- Purpose: This step converts the methyl group into a chloromethyl group, enabling nucleophilic substitution in the next step.
Coupling with 3-Phenoxybenzyl Alcohol
- Reaction: The chloromethyl derivative is reacted with 3-phenoxybenzyl alcohol in the presence of sodium hydroxide.
- Solvent: An inert solvent is used under nitrogen atmosphere to prevent oxidation.
- Conditions: Stirring at 120 °C for 8 hours ensures completion of the etherification reaction.
- Outcome: Formation of the target compound this compound via nucleophilic substitution, where the phenoxybenzyl alcohol attacks the chloromethyl intermediate.
While the above method is the most cited, other synthetic strategies may involve:
Suzuki–Miyaura Coupling: Although this method is more common for related fluorinated analogs, it can be adapted to form complex aromatic ether linkages under palladium catalysis. However, this is less typical for the specific compound .
Late-stage Derivatization: Some research suggests that derivatives of fenofibrate metabolites, structurally related to this compound, can be synthesized via reduction and hydrolysis steps under mild conditions, which may inspire alternative synthetic routes.
Data Table Summarizing the Preparation Steps
| Step No. | Reaction Description | Reagents & Catalysts | Conditions | Purpose/Outcome |
|---|---|---|---|---|
| 1 | tert-Butyl alcohol to tert-butyl chloride | tert-Butyl alcohol, HCl | Shaking for 20 min | Formation of alkyl chloride precursor |
| 2 | Friedel-Crafts alkylation to 2-(4-chlorophenyl)-2-methylpropane | tert-Butyl chloride, chlorobenzene, FeCl3, HCl gas | 30 °C, 2 hours | Introduction of 4-chlorophenyl group |
| 3 | Chlorination to 2-(4-chlorophenyl)-2-chloromethylpropane | Thionyl chloride, benzoyl peroxide | 100 °C, 2 hours | Formation of chloromethyl intermediate |
| 4 | Etherification with 3-phenoxybenzyl alcohol | 3-Phenoxybenzyl alcohol, NaOH, inert solvent, N2 atmosphere | 120 °C, 8 hours | Final coupling to yield target compound |
Q & A
Q. What are the established synthetic routes for 1-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene, and how can reaction conditions be optimized for academic-scale preparation?
The synthesis typically involves multi-step etherification and alkylation reactions. A common approach includes:
- Step 1: Reacting 4-chlorophenyl derivatives with 2-methylpropane-1,2-diol under alkaline conditions to form the branched ether intermediate.
- Step 2: Coupling the intermediate with 3-phenoxybenzyl chloride via nucleophilic substitution.
Optimization strategies: - Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
- Monitor reaction progress via TLC or HPLC to minimize byproducts. Adjust solvent polarity (e.g., toluene for reflux conditions) to improve yield .
Q. How can researchers characterize the molecular structure and confirm the purity of this compound using spectroscopic methods?
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): Use high-resolution ESI-MS to verify the molecular ion peak at m/z 376.5 (C₂₅H₂₈O₃) and fragmentation patterns .
- Purity Assessment: Employ HPLC with a C18 column (acetonitrile/water gradient) to achieve >98% purity.
Advanced Research Questions
Q. What experimental strategies are recommended for elucidating the insecticidal mechanism of action of this compound against target organisms?
- Electrophysiological Studies: Use voltage-clamp techniques on insect sodium channels to assess compound-induced nerve depolarization, a hallmark of pyrethroid-like activity .
- Binding Assays: Radiolabel the compound (e.g., with ³H) and quantify binding affinity to isolated insect neuronal membranes. Compare results with known sodium channel blockers .
- Resistance Profiling: Test against insect strains with knock-down resistance (kdr) mutations to evaluate cross-resistance patterns .
Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting point ranges) across different studies?
Q. What methodologies are suitable for investigating the environmental fate and ecological toxicity of this compound?
- Degradation Studies:
- Ecotoxicology:
Q. How can computational modeling enhance understanding of structure-activity relationships (SAR) for derivatives of this compound?
- Molecular Docking: Use AutoDock Vina to simulate interactions with insect sodium channels (e.g., homology models based on Drosophila melanogaster). Focus on hydrophobic pockets near the channel’s pore .
- QSAR Development: Train models with descriptors like logP, molar refractivity, and HOMO-LUMO gaps to predict insecticidal efficacy of novel analogs .
Data Contradiction Analysis
Q. How should researchers resolve conflicting CAS registry numbers (80844-07-1 vs. 80844-01-5) associated with this compound?
- Analytical Confirmation:
- Contextual Review: Trace literature citations to identify misattributions. For example, CAS 80844-01-5 corresponds to a chlorinated analog with a different molecular formula (C₂₃H₂₃ClO₂) .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
